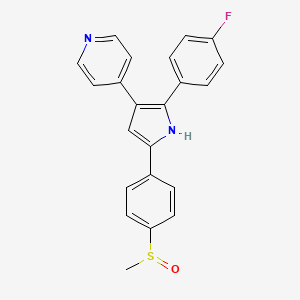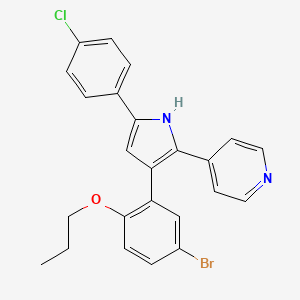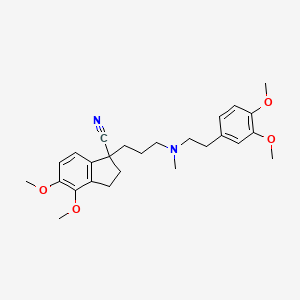
KR30031
Overview
Description
KR30031 is a novel P-glycoprotein inhibitor with potential anticancer activity. It is a verapamil analog designed to have fewer cardiovascular effects. The compound has shown the ability to reduce efflux transport, which is equal to that of verapamil, a well-known P-glycoprotein inhibitor .
Preparation Methods
The synthetic routes and reaction conditions for KR30031 are not widely documented in public sources. it is known that this compound is a custom product, and its synthesis involves a specialized team with experience in creating high-cost, high-value compounds . Industrial production methods are likely to involve standard organic synthesis techniques, including the use of specific solvents and reagents to achieve the desired molecular structure.
Chemical Reactions Analysis
KR30031 undergoes various chemical reactions, primarily focusing on its role as a P-glycoprotein inhibitor. The compound is involved in reactions that enhance the bioavailability of other drugs, such as paclitaxel, by inhibiting the P-glycoprotein-mediated efflux pump . Common reagents and conditions used in these reactions include solvents like DMSO, PEG300, and Tween 80, which are used to prepare in vivo formulations . The major products formed from these reactions are typically the enhanced bioavailability of co-administered drugs.
Scientific Research Applications
KR30031 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in enhancing the oral bioavailability of drugs like paclitaxel by inhibiting the P-glycoprotein efflux pump . This makes it a valuable tool in cancer research and treatment, as it can improve the effectiveness of chemotherapeutic agents. Additionally, this compound is used in studies involving drug transport and metabolism, providing insights into the mechanisms of drug resistance and absorption .
Mechanism of Action
KR30031 exerts its effects by inhibiting the P-glycoprotein efflux pump, which is responsible for extruding drugs out of cells. This inhibition enhances the bioavailability of co-administered drugs by preventing their efflux from the gut lumen . The molecular targets of this compound include the P-glycoprotein itself, and the pathways involved are primarily related to drug transport and metabolism. The compound’s ability to reduce efflux transport is comparable to that of verapamil, another well-known P-glycoprotein inhibitor .
Comparison with Similar Compounds
KR30031 is similar to verapamil, a well-known P-glycoprotein inhibitor, but with fewer cardiovascular effects . Both compounds are effective in reducing efflux transport, enhancing the bioavailability of co-administered drugs. this compound’s unique advantage lies in its reduced cardiovascular side effects, making it a safer alternative for use in cancer treatment and other therapeutic applications . Other similar compounds include ketoconazole, which is also used to enhance the bioavailability of drugs like paclitaxel by inhibiting hepatic metabolism .
Properties
Molecular Formula |
C26H34N2O4 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4,5-dimethoxy-2,3-dihydroindene-1-carbonitrile |
InChI |
InChI=1S/C26H34N2O4/c1-28(16-12-19-7-9-22(29-2)24(17-19)31-4)15-6-13-26(18-27)14-11-20-21(26)8-10-23(30-3)25(20)32-5/h7-10,17H,6,11-16H2,1-5H3 |
InChI Key |
VLSLFQMGJUJBQJ-UHFFFAOYSA-N |
SMILES |
CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC |
Appearance |
white to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
soluble in DMSO, not soluble in water |
storage |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Synonyms |
KR30031; KR-30031; KR 30031. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide](/img/structure/B1673682.png)
![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)
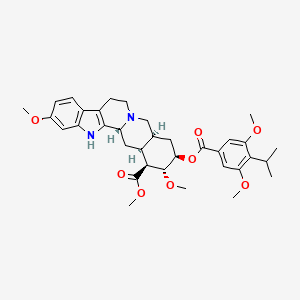
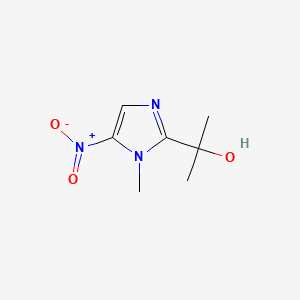
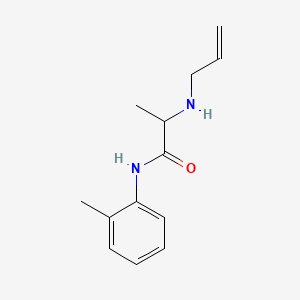
![(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1673692.png)
![Butanoic acid, 2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, [1S-[1alpha,3beta,7beta,8beta(2S*,4S*),8abeta]]- (9CI)](/img/structure/B1673693.png)
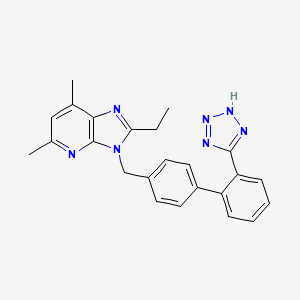
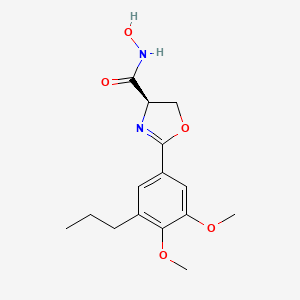

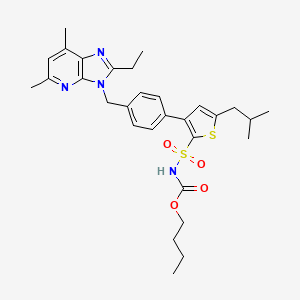
![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide](/img/structure/B1673700.png)
